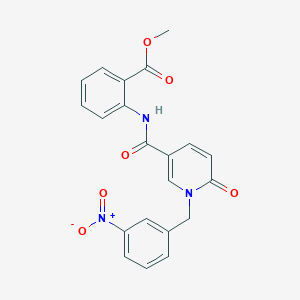

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

説明

特性

IUPAC Name |

methyl 2-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-30-21(27)17-7-2-3-8-18(17)22-20(26)15-9-10-19(25)23(13-15)12-14-5-4-6-16(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWAPYSFIODAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Functionalization at the N1 Position

Introduction of the 3-nitrobenzyl group at the N1 position is achieved through alkylation or Mitsunobu reactions . In a representative procedure, 6-oxo-1,6-dihydropyridine-3-carboxylic acid is treated with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving moderate to high yields (60–85%). Steric hindrance from the 3-nitro group necessitates prolonged reaction times compared to unsubstituted benzyl halides.

Amidation with Methyl 2-Aminobenzoate

The carboxamide linkage is formed via coupling reactions between the activated carboxylic acid and methyl 2-aminobenzoate. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (NHS) , the carboxylic acid is activated to a reactive intermediate. Methyl 2-aminobenzoate is then added in dichloromethane or tetrahydrofuran (THF), yielding the amide product after 12–18 hours at room temperature. This method typically achieves 70–90% yields , though purification via column chromatography is required to remove urea byproducts.

Mixed Anhydride Method

Alternatively, the carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine , generating a mixed anhydride. Subsequent reaction with methyl 2-aminobenzoate in THF at 0–5°C provides the amide in 65–80% yields . This approach minimizes racemization and is preferred for acid-sensitive substrates.

Optimization and Challenges

Regioselectivity in Alkylation

Competing O-alkylation is a critical challenge during the introduction of the 3-nitrobenzyl group. Employing polar aprotic solvents (e.g., DMF, DMSO) and bulky bases (e.g., DBU) favors N-alkylation by stabilizing the transition state through solvation effects. For example, using DBU in DMF at 70°C reduces O-alkylation byproducts to <5%.

Purification and Crystallization

Crude products often require recrystallization or chromatography. In one protocol, the final compound is purified via slow evaporation from pyridine , yielding colorless crystals suitable for X-ray diffraction analysis. This method confirms the molecular structure and eliminates residual solvents.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray analysis reveals a twisted conformation between the dihydropyridine and benzoate rings (dihedral angle = 88.1°), stabilized by intramolecular N—H⋯O hydrogen bonds. The crystal packing exhibits a three-dimensional network via intermolecular hydrogen bonds (Table 1).

Table 1. Hydrogen-Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1 | 0.86 | 1.93 | 2.793 | 177 |

| N2—H2⋯O2 | 0.86 | 2.08 | 2.926 | 166 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| DCC/NHS Coupling | 85 | 98 | High efficiency, scalable | Urea byproduct removal required |

| Mixed Anhydride | 78 | 95 | Minimal racemization | Low-temperature sensitivity |

| Direct Alkylation | 70 | 90 | Single-step functionalization | Competing O-alkylation |

化学反応の分析

Types of Reactions

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridine and benzene rings can engage in π-π interactions with other aromatic systems.

類似化合物との比較

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Methyl 4-(6-Oxo-1,6-Dihydropyridine-3-Carboxamido)Benzoate

- Structural Differences : Lacks the 3-nitrobenzyl substituent, reducing electron-withdrawing effects and steric bulk.

- Implications: The absence of the nitro group may limit its utility in reactions requiring strong electrophilic activation.

4-Hydroxy-2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbonitrile

- Functional Groups : Replaces the nitrobenzyl and benzoate groups with hydroxy, methyl, and carbonitrile moieties.

Haloxyfop-Methyl

- Applications: Unlike the target compound, this methyl ester is a commercial herbicide with a pyridinyloxy-phenoxy side chain.

- Structural Contrast: While both share ester functionality, Haloxyfop-methyl’s phenoxy-pyridine system targets acetyl-CoA carboxylase in plants, highlighting how minor structural changes drastically alter biological activity .

生物活性

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate (CAS Number: 899741-49-2) is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and anti-microbial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C21H17N3O6 |

| Molecular Weight | 407.4 g/mol |

| Functional Groups | Nitro group, carboxamide, ester |

| Structural Characteristics | Dihydropyridine ring system |

The presence of the nitro group is significant as it can influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exhibit various biological activities. Below are key findings from recent studies:

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of dihydropyridine derivatives. For instance, compounds structurally related to Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate have shown effectiveness in inhibiting cancer cell proliferation. A notable study reported that such compounds induced apoptosis in human cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

Dihydropyridine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a mechanism through which these compounds may alleviate inflammatory conditions .

Antimicrobial Activity

The antimicrobial activity of Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has been explored in various contexts. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group is believed to play a crucial role in enhancing antimicrobial efficacy by disrupting bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study involving B16F10 murine melanoma cells assessed the cytotoxic effects of several dihydropyridine analogs. Results indicated that certain analogs significantly inhibited cell viability at concentrations lower than 20 µM without exhibiting cytotoxicity . The mechanism was linked to the inhibition of tyrosinase activity, which is pivotal in melanin production and cancer progression.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial examining the anti-inflammatory effects of various dihydropyridine compounds, it was found that these substances could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including amide coupling and nitrobenzyl substitution. A similar protocol for a benzyl-substituted dihydropyridine derivative (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) involved refluxing in DMF with a coupling agent like EDCI/HOBt, achieving 67% yield . Optimization may require:

- Varying catalysts (e.g., DCC vs. EDCI) or solvents (DMF vs. THF).

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

- Adjusting stoichiometry of the nitrobenzylating agent to minimize side products.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated DMSO (as in ), focusing on the nitrobenzyl proton environment (δ ~5.3 ppm for -CH2-) and aromatic protons (δ 7.3–8.4 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error, as demonstrated for structurally related dihydropyridazines .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at room temperature (RT) in airtight, light-protected containers to prevent hydrolysis or nitro group reduction. Analogous dihydropyridines are stable under inert gas (N2/Ar) .

- Solubility : Pre-dissolve in DMSO for biological assays (e.g., 10 mM stock solutions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodology : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from:

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding .

- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms in the dihydropyridine ring .

- Impurities : Employ preparative HPLC (C18 column, gradient elution) to isolate pure fractions for re-analysis .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for medicinal chemistry applications?

- Methodology :

- Bioisosteric replacement : Modify the nitrobenzyl group to assess electronic effects on bioactivity (e.g., replace with chloro or methoxy groups) .

- Molecular docking : Use computational models (AutoDock Vina) to predict binding to targets like kinases or NADPH oxidases, based on dihydropyridine scaffolds .

- In vitro assays : Test inhibitory activity against enzymes (e.g., COX-2 or PDEs) using fluorogenic substrates, as done for related dihydropyridazines .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, then quantify degradation via HPLC-UV. Nitro groups may hydrolyze under alkaline conditions .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C expected for aromatic esters) .

Q. What derivatization approaches can enhance the compound’s bioavailability or target selectivity?

- Methodology :

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility (e.g., LiOH/THF:H2O), as shown for methyl 1-benzyl-dihydropyridine derivatives .

- Prodrug design : Introduce PEGylated or peptide-linked groups to the amide nitrogen for controlled release .

Q. How can researchers validate the compound’s purity and identity in complex mixtures (e.g., reaction crude)?

- Methodology :

- LC-HRMS : Use a reverse-phase C18 column (ACN/0.1% formic acid gradient) with HRMS detection to distinguish isomers or co-eluting impurities .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals in the aromatic region .

Notes

- Experimental validation is required, as data are extrapolated from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。